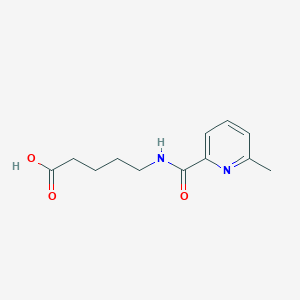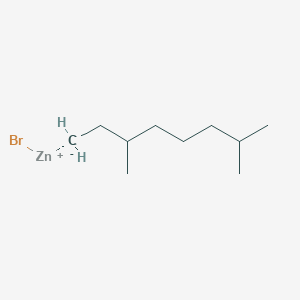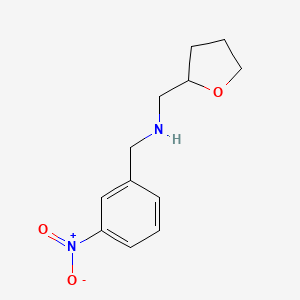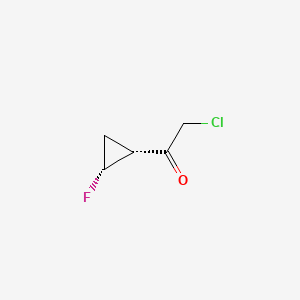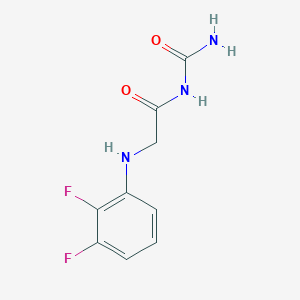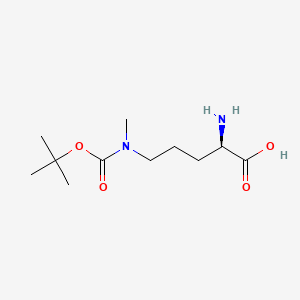
2,5-Dibromo-4-chloro-3-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibromo-4-chloro-3-fluoropyridine is a halogenated pyridine derivative. Pyridine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and material science. The presence of multiple halogen atoms in this compound makes it a compound of interest for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-4-chloro-3-fluoropyridine typically involves halogenation reactions. One common method is the stepwise halogenation of pyridine derivatives. For instance, starting with a pyridine core, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under specific conditions. Chlorination and fluorination can follow using reagents like thionyl chloride (SOCl2) and potassium fluoride (KF) respectively .
Industrial Production Methods: Industrial production of such compounds often involves large-scale halogenation processes. These processes are optimized for yield and purity, using controlled reaction conditions and purification techniques like recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dibromo-4-chloro-3-fluoropyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles like amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: It can be used in cross-coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling Reactions: Palladium catalysts (Pd) and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).
Major Products: The major products depend on the specific reaction. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound .
Applications De Recherche Scientifique
2,5-Dibromo-4-chloro-3-fluoropyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its halogenated structure.
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2,5-Dibromo-4-chloro-3-fluoropyridine in chemical reactions involves the reactivity of its halogen atoms. The electron-withdrawing nature of the halogens makes the pyridine ring more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications, where the halogens are replaced by other functional groups .
Comparaison Avec Des Composés Similaires
- 2,5-Dibromo-3-fluoropyridine
- 4-Chloro-3-fluoropyridine
- 2,5-Dibromo-4-chloropyridine
Comparison: 2,5-Dibromo-4-chloro-3-fluoropyridine is unique due to the presence of three different halogens, which provides a distinct reactivity profile compared to compounds with fewer or different halogen substitutions. This unique combination of halogens can lead to different reaction pathways and products .
Propriétés
Formule moléculaire |
C5HBr2ClFN |
|---|---|
Poids moléculaire |
289.33 g/mol |
Nom IUPAC |
2,5-dibromo-4-chloro-3-fluoropyridine |
InChI |
InChI=1S/C5HBr2ClFN/c6-2-1-10-5(7)4(9)3(2)8/h1H |
Clé InChI |
FWNJQXHWJREXJF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C(=N1)Br)F)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


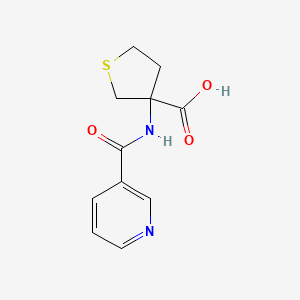

![2-[(3-Carbamoyl-5-methyl-4-phenylthiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14893233.png)
